molecular formula C21H20N2O5S2 B3317037 N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 955857-10-0

N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B3317037
CAS No.: 955857-10-0
M. Wt: 444.5 g/mol
InChI Key: NLSCZHCPGRIAPN-UHFFFAOYSA-N
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Description

N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the reaction of a benzodioxole derivative with the thiazole intermediate.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or amide under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxole moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is unique due to the combination of its thiazole ring, benzodioxole moiety, and carboxamide group. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-25-16-5-13(6-17(8-16)26-2)9-29-10-15-11-30-21(22-15)23-20(24)14-3-4-18-19(7-14)28-12-27-18/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSCZHCPGRIAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide

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